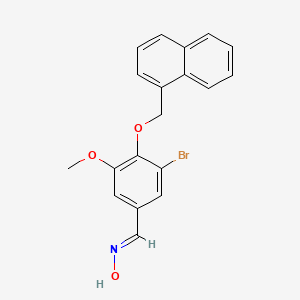

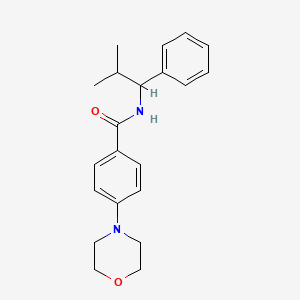

![molecular formula C14H12N4OS2 B5561330 5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)

5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step synthesis procedures. A basic nucleus like 4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol is often prepared by cyclisation of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to synthesize Schiff bases (Singh & Kandel, 2013). Another approach involves refluxing 4-amino benzoic acid with hydrazine hydrate to obtain a hydrazide compound, which is then agitated with ethanolic KOH and CS2 to produce the triazole derivative (Rajurkar et al., 2016).

Molecular Structure Analysis

Triazole derivatives exhibit interesting molecular structures, as evidenced by crystallographic studies. The structure of a triazole compound can be characterized by dihedral angles formed between triazole rings and benzene rings, indicating the compound's conformational stability and potential reactivity (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, forming Schiff bases when reacted with aldehydes. These Schiff bases can be further reacted to synthesize other derivatives, demonstrating the versatility of triazole compounds in chemical synthesis (Dave et al., 2007).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, play a crucial role in their application and functionality. These properties are often confirmed by chromatographic methods (TLC) and spectroscopic methods (IR and NMR), providing insights into the compounds' stability and potential applications (Zareef et al., 2008).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity and potential biological activities, are of significant interest. These compounds have been evaluated for various biological activities, such as antimicrobial and anticancer properties, indicating their potential as pharmaceutical agents (Sarhan et al., 2008).

Applications De Recherche Scientifique

Synthesis and Biological Applications

Antimicrobial and Antifungal Activities

A study highlighted the synthesis of 1,2,4-triazole-3-mercaptoacetic acid derivatives, including ethyl 5-(2-furyl)-4-ethyl-1,2,4-triazole-3-mercaptoacetate and related compounds, evaluated for their in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans. Among these, certain compounds exhibited significant antibacterial activity, emphasizing the chemical's potential as a scaffold for developing antimicrobial agents (Ulusoy et al., 2001).

Synthesis of Triazole Derivatives

The chemical has been utilized in the synthesis of novel triazole derivatives for evaluation of their biological properties, including anticonvulsant activity. This showcases its versatility as a precursor in the design of bioactive molecules with potential therapeutic applications (Küçükgüzel et al., 2004).

Structural Analysis for Drug Analogs

An analogue of nifurtimox, featuring the 5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol structure, was analyzed for its crystal structure, providing insights into its conformation and potential interactions in biological systems. This research contributes to understanding how structural modifications can affect the biological activity of such compounds, particularly against Trypanosoma cruzi, the causative agent of Chagas disease (Caracelli et al., 1996).

Propriétés

IUPAC Name |

3-(furan-2-yl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c1-21-11-6-4-10(5-7-11)9-15-18-13(16-17-14(18)20)12-3-2-8-19-12/h2-9H,1H3,(H,17,20)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYAYWXNIIGLLT-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Furyl)-4-((4-(methylthio)benzylidene)amino)-4H-1,2,4-triazole-3-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5561339.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)

![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)

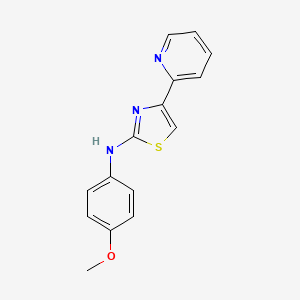

![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)